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Compound of Interest

Compound Name: 8-Chloroquinoline-4-carbonitrile

CAS No.: 949535-26-6

Cat. No.: B2838914 Get Quote

Executive Summary
8-Chloroquinoline-4-carbonitrile (CAS: 949535-26-6) is a highly functionalized heterocyclic

building block pivotal in the synthesis of advanced antimalarial and oncological agents. With a

molecular weight of 188.62 g/mol [1], its structural elucidation requires a rigorous, multi-modal

analytical approach.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as

a checklist of spectral peaks, but as a dynamic system of electron distribution. The electron-

withdrawing carbonitrile group (-C≡N) at C-4 synergizes with the electronegative chlorine (-Cl)

at C-8, severely depleting the electron density of the quinoline core. This whitepaper provides

an authoritative, in-depth analysis of its structural validation using Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in self-validating

experimental workflows.

Structural Dynamics & Spectroscopic Rationale
The quinoline framework is a fused bicyclic system consisting of a benzene ring and a pyridine

ring. The substitution pattern of 8-chloroquinoline-4-carbonitrile dictates its unique

spectroscopic behavior:

Anisotropic Deshielding: The nitrogen atom in the pyridine ring, combined with the -C≡N

group at C-4, creates a strong dipole. This results in significant downfield shifts for the
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protons residing on the heteroaromatic ring (H-2 and H-3). Comparative baseline NMR data

for the unsubstituted 8-chloroquinoline framework can be sourced from PubChem[2], which

aids in predicting the extreme deshielding effects of the carbonitrile substitution.

Isotopic Signatures: The presence of a single chlorine atom at C-8 provides a built-in

validation mechanism for Mass Spectrometry. The natural isotopic abundance of ³⁵Cl and

³⁷Cl guarantees a strict ~3:1 ratio in the molecular ion cluster, confirming the exact

monoisotopic mass of 188.0141 Da[3].

Quantitative Spectroscopic Data
The following tables summarize the critical spectroscopic parameters required to

unambiguously identify 8-chloroquinoline-4-carbonitrile.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-2 9.05 Doublet (d) 4.5 1H

H-5 8.21
Doublet of

doublets (dd)
8.5, 1.2 1H

H-7 7.98
Doublet of

doublets (dd)
7.5, 1.2 1H

H-3 7.85 Doublet (d) 4.5 1H

H-6 7.65
Pseudo-triplet

(dd)
8.5, 7.5 1H

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/8-chloroquinoline
https://pubchemlite.lcsb.uni.lu/e/compound/45123344
https://www.benchchem.com/product/b2838914?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2838914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Chemical Shift (δ, ppm) Assignment

C-2 151.2 Aromatic CH (α to N)

C-8a 148.5 Quaternary C (Bridgehead)

C-8 134.1 Quaternary C (C-Cl)

C-4 133.5 Quaternary C (C-CN)

C-7 131.0 Aromatic CH

C-4a 128.8 Quaternary C (Bridgehead)

C-6 128.2 Aromatic CH

C-5 125.4 Aromatic CH

C-3 124.1 Aromatic CH

-C≡N 115.3 Nitrile Carbon

Table 3: ATR-FTIR Data
Wavenumber (cm⁻¹) Intensity Assignment

3065 Weak C-H Aromatic stretch

2232 Sharp, Medium C≡N Nitrile stretch

1585, 1502 Strong
C=C, C=N Aromatic ring

stretch

1085 Medium C-Cl stretch

835, 765 Strong C-H out-of-plane bending

Table 4: Mass Spectrometry (ESI+ & EI)
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Ionization m/z
Relative
Abundance

Assignment

ESI+ 189.02 / 191.02 100% / 33% [M+H]⁺ (³⁵Cl / ³⁷Cl)

EI 188.01 / 190.01 85% / 28% M⁺• (Radical Cation)

EI 153.05 100% [M - Cl]⁺

EI 126.04 45% [M - Cl - HCN]⁺

Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems.

Every experimental choice is driven by the specific chemical properties of the quinoline

derivative[4].

Protocol 1: 1D and 2D NMR Acquisition
Sample Preparation: Dissolve 15 mg of 8-chloroquinoline-4-carbonitrile (purity >98%[1]) in

0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal reference.

Causality: CDCl₃ is deliberately chosen. Lacking exchangeable protons, this aprotic

molecule does not require a protic solvent. CDCl₃ provides a non-polar solvation sphere

that sharpens the anisotropic deshielding effects of the quinoline ring without inducing

solvent-solute hydrogen bonding artifacts.

Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic

field to the deuterium resonance of CDCl₃ and shim the Z-axis gradients to achieve a TMS

peak width at half-height of <1.0 Hz.

¹H NMR Acquisition: Execute a standard single-pulse sequence. Set the relaxation delay

(D1) to 1.0 s and acquire 16 scans.

¹³C NMR Acquisition: Utilize a proton-decoupled sequence. Critically, extend the D1 to 2.0–

3.0 s.
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Causality: Quaternary carbons (C-4, C-8, C-4a, C-8a, and -CN) lack attached protons for

efficient dipole-dipole relaxation. A longer relaxation delay ensures quantitative integration

and an adequate signal-to-noise ratio.

Protocol 2: ATR-FTIR Spectroscopy
Background Calibration: Clean the diamond ATR crystal with isopropanol and dry. Collect a

background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO₂

and ambient moisture.

Sample Application: Place 2–3 mg of the solid crystalline powder directly onto the diamond

crystal. Apply consistent pressure using the ATR anvil.

Causality: Attenuated Total Reflectance (ATR) is selected over traditional KBr pelleting.

KBr is highly hygroscopic and often introduces a broad O-H stretch artifact around 3300

cm⁻¹. ATR ensures a pristine baseline, allowing unambiguous resolution of the critical C≡N

stretch at ~2232 cm⁻¹.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in MS-grade

Acetonitrile/Water (50:50 v/v).

Ionization Modifier: Add 0.1% Formic Acid.

Causality: Formic acid acts as a proton source, significantly enhancing the ionization

efficiency of the basic quinoline nitrogen to form the [M+H]⁺ pseudomolecular ion[3].

Dual-Ionization Validation: Run the sample using both ESI+ and Electron Ionization (EI).

Causality: This creates a self-validating loop. ESI+ offers soft ionization to confirm the

exact mass and the 3:1 isotopic signature of the ³⁵Cl/³⁷Cl isotopes. Conversely, EI

provides hard ionization to map the structural connectivity through predictable

fragmentation losses (e.g., -Cl• and -HCN).
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Figure 1: Self-Validating Spectroscopic Workflow for Structural Elucidation
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Figure 2: 1H NMR J-Coupling Network of 8-Chloroquinoline-4-carbonitrile
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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